molecular formula C5H4F3NO2S B14520804 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- CAS No. 62665-46-7

1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]-

Cat. No.: B14520804
CAS No.: 62665-46-7
M. Wt: 199.15 g/mol
InChI Key: ACJYKRLNNITCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- is a heterocyclic organic compound that features a pyrrole ring substituted with a trifluoromethylsulfonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene derivatives with isocyanomethylides formed from ethyl isocyanoacetate or tosylmethyl isocyanide. This reaction proceeds via a [3+2] cycloaddition mechanism, leading to the formation of the pyrrole ring .

Another method involves the direct fluorination of pyrrole rings using electrophilic fluorinating agents such as xenon difluoride. This method provides regioselective fluorination at the 2-position of the pyrrole ring .

Industrial Production Methods

Industrial production of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted pyrrole derivatives, while nucleophilic substitution can lead to the formation of new functionalized pyrroles .

Scientific Research Applications

1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with biological molecules, leading to its biological activity. The compound can inhibit enzymes, disrupt cellular processes, and interact with DNA and proteins .

Properties

CAS No.

62665-46-7

Molecular Formula

C5H4F3NO2S

Molecular Weight

199.15 g/mol

IUPAC Name

2-(trifluoromethylsulfonyl)-1H-pyrrole

InChI

InChI=1S/C5H4F3NO2S/c6-5(7,8)12(10,11)4-2-1-3-9-4/h1-3,9H

InChI Key

ACJYKRLNNITCMO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.